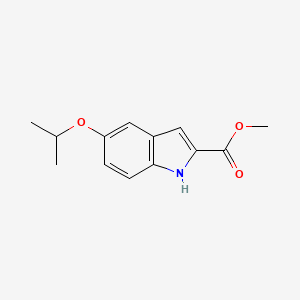

methyl 5-isopropoxy-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-isopropoxy-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1134334-34-1 . It has a molecular weight of 233.27 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

The molecular structure of “methyl 5-isopropoxy-1H-indole-2-carboxylate” is represented by the InChI Code: 1S/C13H15NO3/c1-8(2)17-10-4-5-11-9(6-10)7-12(14-11)13(15)16-3/h4-8,14H,1-3H3 .科学的研究の応用

Synthesis and Characterization

Conformational Analysis : Novel tryptophan analogues, including variants of methyl 5-isopropoxy-1H-indole-2-carboxylate, have been synthesized to aid in peptide and peptoid conformation studies. These derivatives demonstrate limited conformational flexibility while maintaining functional groups for further modification (Horwell et al., 1994).

Manufacturing Synthesis : The manufacturing synthesis process for related compounds, such as 5-hydroxy-2-methyl-1H-indole and its derivatives, has been explored, providing insights into large-scale production and potential applications in various fields (Huang et al., 2010).

Molecular Docking Studies

- Drug Design : Molecular docking studies of compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which share structural similarities with methyl 5-isopropoxy-1H-indole-2-carboxylate, have been conducted. These studies predict binding interactions with target proteins, indicating their potential in drug development (Reddy et al., 2022).

Spectroscopic Profiling

- Computational Studies : Spectroscopic and computational studies on compounds like methyl 5-methoxy-1H-indole-2-carboxylate, a close relative of methyl 5-isopropoxy-1H-indole-2-carboxylate, provide insights into their electronic nature, reactivity, and non-linear optical properties. This research contributes to a better understanding of the molecule’s potential applications in various scientific fields (Almutairi et al., 2017).

Antiproliferative Activity

- Cancer Research : Indole-2-carboxylate derivatives, similar in structure to methyl 5-isopropoxy-1H-indole-2-carboxylate, have been synthesized and evaluated for their antiproliferative activity in cancer cells. This research provides a foundation for developing new anticancer agents (Ji et al., 2014).

Safety And Hazards

特性

IUPAC Name |

methyl 5-propan-2-yloxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8(2)17-10-4-5-11-9(6-10)7-12(14-11)13(15)16-3/h4-8,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFTXEWKRQOJCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-isopropoxy-1H-indole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)